molecular formula C24H29F3N2O4 B11448553 methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-{[(4-tert-butylphenyl)carbonyl]amino}-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11448553
M. Wt: 466.5 g/mol
InChI Key: ZZFGUWZGUHDAKX-UHFFFAOYSA-N
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Description

METHYL 4-(4-TERT-BUTYLBENZAMIDO)-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclopentyl ring, and a pyrrole moiety

Preparation Methods

The synthetic route may involve the use of reagents such as trifluoromethyl iodide and cyclopentanone under specific reaction conditions . Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 4-(4-TERT-BUTYLBENZAMIDO)-1-CYCLOPENTYL-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing pathways involved in biological processes. Detailed studies would be required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar compounds include those with trifluoromethyl groups or pyrrole rings. For example:

Properties

Molecular Formula

C24H29F3N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 4-[(4-tert-butylbenzoyl)amino]-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C24H29F3N2O4/c1-14-18(20(31)33-5)23(24(25,26)27,21(32)29(14)17-8-6-7-9-17)28-19(30)15-10-12-16(13-11-15)22(2,3)4/h10-13,17H,6-9H2,1-5H3,(H,28,30)

InChI Key

ZZFGUWZGUHDAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C2CCCC2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC

Origin of Product

United States

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